molecular formula C19H24N2O3 B2700408 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one CAS No. 1421587-20-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one

Katalognummer: B2700408
CAS-Nummer: 1421587-20-3
Molekulargewicht: 328.412
InChI-Schlüssel: YDRAXCQHYYIEOC-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one is a synthetic organic compound offered for research purposes. This molecule features a 1,3-benzodioxole moiety, a structural component found in various bioactive molecules and pharmaceutical intermediates . The 1,3-benzodioxole ring system is of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents; for instance, structures containing this moiety are investigated for potential antiepileptic properties and as inhibitors of enzymes like lactate dehydrogenase (LDH) . The compound also contains a 9-methyl-6,9-diazaspiro[4.5]decane group, a spirocyclic diamine building block that contributes to three-dimensional structural diversity and is commonly utilized in the synthesis of sophisticated pharmacologically relevant molecules . The (E)-configured α,β-unsaturated ketone (enone) linker connecting these groups is a privileged scaffold in drug discovery, known for its ability to interact with biological targets. The specific research applications of this compound are exploratory and may include use as a building block in synthetic chemistry or as a candidate for in vitro biological screening, particularly within neurological and psychiatric disorder research where related benzodioxolyl and diazaspiro compounds have shown activity . The product is provided with guaranteed high purity and consistency. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-20-10-11-21(19(13-20)8-2-3-9-19)18(22)7-5-15-4-6-16-17(12-15)24-14-23-16/h4-7,12H,2-3,8-11,13-14H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRAXCQHYYIEOC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C2(C1)CCCC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dioxole Ring: Starting from catechol, the dioxole ring is formed through a reaction with formaldehyde under acidic conditions.

    Spirocyclic Core Construction: The spirocyclic core is synthesized by reacting a suitable amine with a cyclic ketone, followed by cyclization.

    Final Coupling: The final step involves coupling the dioxole derivative with the spirocyclic intermediate using a Wittig reaction to form the (E)-alkene.

Industrial Production Methods: Industrial production may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxole ring, forming quinones.

    Reduction: Reduction reactions can target the alkene group, converting it to an alkane.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid like FeBr₃.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated spirocyclic compounds.

    Substitution: Halogenated benzodioxole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the spirocyclic structure.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of novel materials, such as polymers with specific electronic or optical properties.

Wirkmechanismus

The compound’s mechanism of action in biological systems involves interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzo[d][1,3]dioxol Substituents

Several chalcone derivatives share the benzo[d][1,3]dioxol group but differ in the substituents on the α,β-unsaturated ketone system:

Compound Name Substituent on Prop-2-en-1-one Key Features
(E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl Electron-withdrawing Cl enhances electrophilicity; planar structure.
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one 3-Bromophenyl Bromine increases molecular weight; potential halogen bonding.
(E)-3-(6-Nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 2,4,6-Trimethoxyphenyl Nitro and methoxy groups alter electronic properties; enhanced solubility.
Target compound 9-Methyl-6,9-diazaspiro[4.5]decane Spirocyclic amine introduces rigidity; basicity may improve solubility.

Key Differences :

  • Electronic Effects : The spirocyclic amine in the target compound replaces aryl/heteroaryl groups, reducing π-conjugation but introducing lone pairs for hydrogen bonding .
  • Solubility : The basic spirodiamine may enhance aqueous solubility compared to halogenated or methoxy-substituted analogues.
Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from structural analogues:

Property Target Compound (Predicted) (E)-1-(1,3-Benzodioxol-5-yl)-3-(4-Cl-Ph)prop-2-en-1-one (E)-3-(6-Nitro-BD)-1-(2,4,6-OMe-Ph)prop-2-en-1-one
Molecular Weight ~400 g/mol 316 g/mol 425 g/mol
logP (Lipophilicity) ~2.5 (moderate) 3.1 2.8
Melting Point Not reported 160–162°C 178–180°C
UV-Vis λmax ~350 nm (estimated) 340 nm 365 nm (nitro red shift)

Notable Trends:

  • The nitro group in the trimethoxyphenyl analogue causes a red shift in UV-Vis absorption due to strong electron withdrawal .
  • The spirodiamine in the target compound may lower logP compared to halogenated analogues, favoring better pharmacokinetics.

Hypothetical Advantages of Target Compound :

  • The spirodiamine may enhance blood-brain barrier penetration compared to aryl-substituted chalcones.
  • Rigidity could reduce off-target effects, improving therapeutic index.

Stability Considerations :

  • The α,β-unsaturated ketone is prone to nucleophilic attack, but steric hindrance from the spiro system may mitigate degradation.
  • The methylenedioxy group is generally stable under physiological conditions.

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on existing literature, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, and its molecular weight is approximately 316.36 g/mol .

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example, a related study demonstrated that derivatives of benzo[d][1,3]dioxole showed potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values lower than standard chemotherapeutic agents such as doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinMCF-74.56

The mechanisms underlying the anticancer effects of these compounds often involve apoptosis induction , cell cycle arrest , and inhibition of critical signaling pathways such as the EGFR pathway . Studies have shown that compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one can induce apoptosis by modulating proteins involved in the mitochondrial pathway such as Bax and Bcl-2 .

Anticonvulsant Activity

In addition to its anticancer properties, the compound's structural characteristics suggest potential anticonvulsant activity. Compounds with similar diazaspiro structures have shown efficacy in preclinical models for seizure control . The interaction with GABA receptors is a common mechanism through which these compounds exert their effects.

Case Studies

A notable study investigated a series of diazaspiro derivatives, including those structurally related to our compound of interest. The findings revealed that certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting that modifications on the diazaspiro framework could enhance efficacy against seizures .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of benzo[d][1,3]dioxol-5-yl aldehyde with a diazaspiro precursor (e.g., 9-methyl-6,9-diazaspiro[4.5]decane) under basic conditions (e.g., triethylamine in chloroform) to form the enone scaffold .
  • Step 2: Purification via column chromatography to isolate the (E)-isomer, leveraging polarity differences between stereoisomers .
  • Optimization Tips:
    • Use inert atmospheres to prevent oxidation of the enone moiety.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.
    • Adjust solvent polarity (e.g., dichloromethane vs. chloroform) to improve yield .

Advanced: How can contradictions between theoretical and experimental mass spectrometry data be resolved?

Answer:
Discrepancies in GCMS/EI-HRMS data (e.g., observed vs. calculated [M⁺] ions) may arise from:

  • Isotopic patterns: Natural abundance of ¹³C or ³⁵Cl can skew peaks. Use high-resolution MS to distinguish isotopic clusters .
  • Ionization artifacts: Adduct formation (e.g., [M+Na]⁺) requires recalibration. Employ ESI-MS with internal standards (e.g., sodium formate) for accurate mass assignment .
  • Isomerization: The (E)-configuration may partially convert to (Z) during ionization. Validate via NOESY NMR to confirm spatial arrangement .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR: Key for identifying the enone (δ ~6.5–7.5 ppm for vinyl protons) and spiro ring protons (δ ~3.0–4.0 ppm). Cross-peaks in COSY confirm connectivity .
  • IR Spectroscopy: Detect carbonyl stretching (ν ~1650–1705 cm⁻¹) and benzodioxole C-O-C vibrations (ν ~1221–1325 cm⁻¹) .
  • UV-Vis: Confirm π→π* transitions in the enone system (λmax ~250–300 nm) .

Advanced: What methodologies are effective for studying this compound’s spatiotemporal distribution in biological systems?

Answer:

  • Radiolabeling: Introduce ¹⁴C or ³H isotopes at the benzodioxole or spiro ring for tracking via autoradiography .
  • LC-MS/MS Quantification: Use deuterated internal standards (e.g., d₆-benzodioxole) to enhance sensitivity in tissue homogenates .
  • Fluorescent Tagging: Attach a fluorophore (e.g., BODIPY) to the enone via click chemistry for live-cell imaging .

Basic: How can purity and impurity profiles be rigorously assessed?

Answer:

  • HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to separate isomers and detect impurities at 254 nm. Purity ≥98% is acceptable for in vitro studies .
  • GCMS: Identify volatile byproducts (e.g., unreacted aldehyde) with retention time matching reference compounds .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How do structural modifications in the diazaspiro ring influence bioactivity?

Answer:

  • Case Study: Replacing the 9-methyl group with bulkier substituents (e.g., benzyl) reduces CNS penetration due to increased logP, as shown in analogs with piperidine rings .
  • Methodology:
    • Synthesize derivatives with varied substituents (e.g., ethyl, aryl) and compare logD values.
    • Test affinity via SPR or radioligand binding assays against target receptors (e.g., σ-1) .
    • Use molecular docking to correlate steric bulk with binding pocket occupancy .

Basic: What solvents and storage conditions preserve compound stability?

Answer:

  • Solubility: DMSO (≥50 mg/mL) for stock solutions; avoid aqueous buffers (pH >7) to prevent enone hydrolysis .
  • Storage: –20°C under argon; desiccate to prevent hygroscopic degradation .

Advanced: How can computational methods predict metabolic pathways?

Answer:

  • In Silico Tools:
    • SwissADME: Predict CYP450-mediated oxidation sites (e.g., benzodioxole O-demethylation) .
    • METEOR: Simulate Phase II conjugation (e.g., glucuronidation at the spiro ring nitrogen) .
  • Validation: Compare with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and fume hood use due to potential neurotoxicity (based on spiro-amine analogs) .
  • Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid releasing basic amines .

Advanced: How can crystallography resolve ambiguities in spiro ring conformation?

Answer:

  • Single-Crystal X-ray: Grow crystals via vapor diffusion (e.g., ether/pentane) and solve structures using SHELXT. Validate spiro ring puckering via Cremer-Pople parameters .
  • Contingency: If crystals are unstable, use DFT calculations (B3LYP/6-311+G(d,p)) to model lowest-energy conformers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.